Anti-Denaturant Equivalence Across Bendazac Salts Including Sodium: Patented Quantitative Evidence
In a heat-induced denaturation assay of bovine lens homogenate, the sodium salt of bendazac exerted identical anti-denaturant efficacy to the lithium, potassium, ammonium, organic base, and lysine salts when tested at the same molar concentration. At 1 mM, all salt forms, including sodium, achieved 68% inhibition of denaturation, matching the activity of bendazac free acid [1]. This equivalence demonstrates that the counter-ion does not alter the intrinsic pharmacodynamic activity of the bendazac anion in cell-free systems, making bendazac sodium a faithful surrogate for the pharmacologically active species in vitro.
| Evidence Dimension | Inhibition of heat-induced lens homogenate denaturation |
|---|---|
| Target Compound Data | Bendazac sodium salt: 68% inhibition at 1 mM |
| Comparator Or Baseline | Bendazac free acid and lysine, lithium, potassium, ammonium, organic base salts: all 68% inhibition at 1 mM |
| Quantified Difference | No quantitative difference (identical inhibition at equimolar concentration) |
| Conditions | Bovine lens homogenate heated at 60°C for 20 min; denaturation assessed nephelometrically |
Why This Matters
Procurement of bendazac sodium is justified when the experimental objective is to study the intrinsic pharmacophore without confounding effects from the lysine counter-ion, while maintaining identical in vitro potency.
- [1] Silvestrini, B., & Baiocchi, L. (1984). U.S. Patent No. 4,451,477. Washington, DC: U.S. Patent and Trademark Office. View Source
